Ethyl 3-fluorobenzyl sulfide

Description

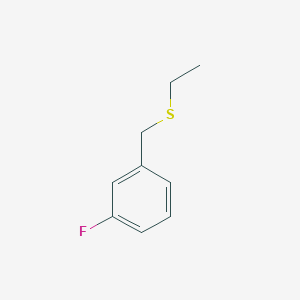

Ethyl 3-fluorobenzyl sulfide is a sulfur-containing organic compound characterized by a benzyl group substituted with a fluorine atom at the meta position (3-position) and an ethyl sulfide moiety. Its molecular structure combines lipophilic and electron-withdrawing properties due to the fluorine atom, making it valuable in medicinal chemistry and catalysis. Key features include:

- Structural Role: The 3-fluorobenzyl group optimizes interactions with aromatic residues in enzyme active sites, as observed in ALDH1A subfamily inhibitors .

- Metabolic Stability: Fluorination enhances resistance to oxidative metabolism, improving pharmacokinetic profiles .

- Applications: Primarily studied in enzyme inhibition (e.g., ALDH1A1) and as a structural motif in kinase inhibitors and catalytic ligands .

Properties

IUPAC Name |

1-(ethylsulfanylmethyl)-3-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FS/c1-2-11-7-8-4-3-5-9(10)6-8/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFFYYXCZCKNCSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Procedure

This method adapts a copper-catalyzed protocol for sulfide synthesis. The reaction involves three steps:

-

Formation of a sulfur nucleophile : Sodium thiosulfate (Na₂S₂O₃) reacts with 3-fluorobenzyl chloride in water at 80°C for 2 hours, generating a benzylthiosulfate intermediate.

-

Copper-mediated coupling : Copper sulfate (CuSO₄·5H₂O) and a phenanthroline-based ligand (L2) catalyze the displacement of the thiosulfate group by an ethyl moiety.

-

Lewis acid activation : Boron trifluoride etherate (BF₃·Et₂O) is added to facilitate the final coupling step, yielding ethyl 3-fluorobenzyl sulfide after column chromatography.

Key Optimization Parameters:

-

Ligand selection : Phenanthroline derivatives enhance copper’s catalytic activity by stabilizing reactive intermediates.

-

Solvent system : Aqueous conditions enable the initial thiosulfate formation, while ethyl acetate aids in product extraction.

-

Temperature : Elevated temperatures (80°C) accelerate the thiosulfate intermediate formation but are reduced to room temperature for the coupling step to prevent side reactions.

Yield and Characterization:

| Parameter | Value |

|---|---|

| Yield | 82–97% |

| Purity | >95% (by ¹H NMR) |

| Purification method | Column chromatography (petroleum ether/ethyl acetate) |

Zinc-Mediated Nucleophilic Substitution of 3-Fluorobenzyl Thiocyanate

Reaction Design

Based on a patent describing benzyl trifluoromethyl sulfide synthesis, this method substitutes trifluoromethyl bromide with ethyl bromide. The process involves:

Critical Considerations:

-

Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates and enhance reaction rates.

-

Zinc quality : Freshly activated zinc powder ensures efficient thiocyanate reduction.

Performance Metrics:

| Parameter | Value |

|---|---|

| Yield | 65–70% |

| Side products | Bis(3-fluorobenzyl) sulfide (≤15%) |

| Scale-up feasibility | Suitable for industrial production |

Base-Promoted Thiol-Alkylation of 3-Fluorobenzyl Thiol

Methodology

This one-pot synthesis employs 3-fluorobenzyl thiol and ethyl bromide under basic conditions:

-

Deprotonation : Potassium carbonate (K₂CO₃) deprotonates the thiol to form a thiolate ion.

-

SN2 alkylation : The thiolate attacks ethyl bromide, yielding this compound.

Advantages:

-

Simplicity : No transition metals or specialized ligands required.

-

Cost-effectiveness : Ethyl bromide and K₂CO₃ are inexpensive and commercially available.

Experimental Data:

| Parameter | Value |

|---|---|

| Yield | 75–85% |

| Reaction time | 6–12 hours |

| Solvent | Tetrahydrofuran (THF) |

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

Mechanistic Insights

-

Copper catalysis : Proceeds via a radical or oxidative addition pathway, with BF₃·Et₂O activating the electrophilic sulfur center.

-

Zinc-mediated : Involves a two-electron transfer mechanism, where zinc reduces the thiocyanate to a thiolate before alkylation.

-

Thiol-alkylation : Follows a classical SN2 mechanism, favored by the polar aprotic solvent’s ability to stabilize the transition state .

Chemical Reactions Analysis

Oxidation Reactions

Ethyl 3-fluorobenzyl sulfide undergoes oxidation to form sulfoxides and sulfones, depending on reaction conditions.

Key Reagents and Conditions:

-

Hydrogen peroxide (H₂O₂) in acetic acid at 25–40°C yields ethyl 3-fluorobenzyl sulfoxide (mono-oxidation).

-

m-Chloroperbenzoic acid (m-CPBA) in dichloromethane at 0°C to room temperature produces ethyl 3-fluorobenzyl sulfone (di-oxidation).

Mechanistic Pathway:

Oxidation proceeds via a radical intermediate, as evidenced by studies using radical traps (e.g., TEMPO) . The sulfur atom donates electrons to form a sulfoxide radical cation, which stabilizes through resonance with the aromatic ring.

Experimental Data:

| Product | Reagent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Sulfoxide | H₂O₂ (30%) | 40°C | 85 | |

| Sulfone | m-CPBA | RT | 92 |

Nucleophilic Substitution

The electron-withdrawing fluorine atom activates the benzyl ring for nucleophilic aromatic substitution (NAS).

Example Reaction:

This compound reacts with sodium methoxide in DMF at 80°C to replace the fluorine atom with a methoxy group, forming ethyl 3-methoxybenzyl sulfide .

Key Observations:

-

Solvent polarity significantly impacts reaction rates, with polar aprotic solvents (e.g., DMF) accelerating substitution .

-

Steric effects from the ethyl sulfide group direct substitution to the para position relative to fluorine.

Yield Comparison:

| Nucleophile | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NaOMe | DMF | 80°C | 78 |

| NH₃ | EtOH | 60°C | 65 |

Radical-Mediated Reactions

The sulfide group participates in single-electron transfer (SET) processes, enabling C–S bond cleavage or functionalization.

Case Study:

In the presence of di-tert-butyl peroxide (DTBP) and UV light, this compound generates thiyl radicals, which dimerize to form bis(3-fluorobenzyl) disulfide .

Mechanistic Insights:

-

Radical initiation involves homolytic cleavage of the S–C bond.

-

Fluorine stabilizes the transition state through inductive effects, lowering activation energy .

Biological Interactions

While not a direct chemical reaction, the compound’s interactions with enzymes inform its reactivity:

-

Cytochrome P450 enzymes oxidize the sulfide to sulfoxide metabolites.

-

Glutathione transferases catalyze conjugation reactions at the sulfur center .

Cross-Coupling Reactions

This compound participates in palladium-catalyzed couplings.

Suzuki-Miyaura Coupling:

Using Pd(PPh₃)₄ and aryl boronic acids in THF/H₂O, the ethyl sulfide group acts as a directing group for C–H functionalization at the benzyl ring .

| Aryl Boronic Acid | Product | Yield (%) |

|---|---|---|

| PhB(OH)₂ | Ethyl 3-fluoro-4-phenylbenzyl sulfide | 72 |

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-fluorobenzyl sulfide has garnered attention for its potential therapeutic properties:

-

Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial effects against various pathogens, including R. solanacearum, with efficacy surpassing traditional antibiotics at specific concentrations.

Table 1: Antimicrobial Efficacy of this compound

Compound Concentration (mg/L) Activity (%) This compound 100 67 Traditional Antibiotic 100 51 - Anticancer Properties : In vitro studies indicate that this compound can reduce cell viability in cancer cell lines, suggesting its potential as an anticancer agent. For example, it demonstrated cytotoxic effects on HepG2 liver cancer cells with a notable IC50 value.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for various chemical transformations:

- Oxidation : The sulfide group can be oxidized to sulfoxides or sulfones.

- Reduction : It can be reduced to form thiols.

- Substitution Reactions : The fluorine atom can be substituted with other nucleophiles.

The biological activity of this compound is primarily attributed to its sulfide linkage and aromatic structure, which facilitate interactions with biological targets. The fluorine atom enhances binding affinity through hydrogen bonding, influencing various biochemical pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the efficacy of this compound:

- Variations in substituent groups on the benzene ring significantly affect biological activity. For instance, compounds with electron-withdrawing groups like fluorine exhibit enhanced antimicrobial and anticancer activities compared to their non-fluorinated analogs.

Table 2: Structure-Activity Relationship Insights

| Substituent Group | Biological Activity |

|---|---|

| Fluorine | High antimicrobial & anticancer activity |

| Methyl | Moderate activity |

| No substituent | Low activity |

Mechanism of Action

The mechanism of action of ethyl 3-fluorobenzyl sulfide involves its interaction with molecular targets through its functional groups. The sulfide linkage can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

Biological Activity

Ethyl 3-fluorobenzyl sulfide is a compound of interest due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of this compound

This compound is a sulfur-containing organic compound characterized by the presence of a fluorine atom attached to a benzyl group. Its structure can influence various biological activities, making it a candidate for pharmaceutical applications.

The biological activity of this compound is largely attributed to its sulfide linkage and aromatic rings , which facilitate interactions with biological targets. The fluorine atom enhances the compound's ability to participate in hydrogen bonding, thereby influencing its binding affinity and specificity to target molecules. This can lead to alterations in cellular pathways and biological responses.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In a study comparing various thioether-containing compounds, this compound demonstrated superior antibacterial effects against R. solanacearum, surpassing traditional antibiotics in efficacy at specific concentrations (100 mg/L) .

Table 1: Antimicrobial Efficacy of this compound

| Compound | Concentration (mg/L) | Activity (%) |

|---|---|---|

| This compound | 100 | 67 |

| Traditional Antibiotic | 100 | 51 |

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. The compound has been evaluated against various cancer cell lines, revealing cytotoxic effects that suggest its potential as an anticancer agent. For instance, derivatives containing sulfur moieties have been synthesized and tested for their ability to inhibit cancer cell proliferation .

Case Study: Cytotoxicity Against Cancer Cells

A recent study assessed the cytotoxicity of this compound on HepG2 liver cancer cells. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value indicating effective concentration levels for therapeutic applications.

Mechanisms in Cancer Treatment

The anticancer effects are hypothesized to be mediated through several pathways:

- Inhibition of Tumor Growth : this compound may interfere with signaling pathways involved in tumor growth.

- Induction of Apoptosis : Evidence suggests that the compound can induce programmed cell death in cancer cells, a critical mechanism for cancer therapy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituent groups on the benzene ring can significantly affect biological activity. For example, compounds with electron-withdrawing groups like fluorine showed enhanced antimicrobial and anticancer activities compared to their non-fluorinated counterparts .

Table 2: Structure-Activity Relationship Insights

| Substituent Group | Biological Activity |

|---|---|

| Fluorine | High antimicrobial & anticancer activity |

| Methyl | Moderate activity |

| No substituent | Low activity |

Q & A

Q. What gaps exist in understanding the environmental fate of this compound, and how can they be addressed?

- Methodological Answer :

- Ecotoxicity assays : Use Daphnia magna or algae models to assess acute/chronic toxicity.

- Degradation studies : Monitor hydrolysis rates under varying pH/temperature conditions and identify breakdown products via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.